(2R)-2-hydroxypentanedioic acid
(2R)-2-hydroxypentanedioic acid
(R)-2-hydroxyglutaric acid is the (R)-enantiomer of 2-hydroxyglutaric acid. It has a role as an algal metabolite, a human metabolite and a biomarker. It is a conjugate acid of a (R)-2-hydroxyglutarate(2-). It is an enantiomer of a (S)-2-hydroxyglutaric acid.
D-2-Hydroxyglutaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
(2R)-2-hydroxypentanedioic acid is a natural product found in Euphorbia resinifera, Chlamydomonas reinhardtii, and Trypanosoma brucei with data available.
(R)-2-Hydroxyglutarate is the R-enantiomer of alpha-hydroxyglutarate (2-HG) where the hydroxy group is attached to the right side of the asymmetric carbon furthest from the carbonyl. This isoform is the predominant form found in gliomas associated with the expression of isocitrate dehydrogenase (IDH) mutants. Therefore, measurement of the expression of the R-form may be correlated more closely with those diseases than measurement of total 2-HG.
D-2-Hydroxyglutaric acid is an alpha hydroxy acid. In humans the compound is formed by a hydroxyacid-oxoacid transhydrogenase whereas in bacteria is formed by a 2-hydroxyglutarate synthase. D-2-Hydroxyglutarate is also formed via the normal activity of hydroxyacid-oxoacid transhydrogenase during conversion of 4-hydroxybutyrate to succinate semialdehyde. The compound can be converted to α-ketoglutaric acid through the action of a 2-hydroxyglutarate dehydrogenase. In humans, there are two such enzymes called D2HGDH and L2HGDH. Tissue accumulation of high amounts of D-2-hydroxyglutaric acid is the biochemical hallmark of the inherited neurometabolic disorder D-2-hydroxyglutaric aciduria. Both the D and the L stereoisomers of hydroxyglutaric acid (EC 1.1.99.2) are found in body fluids. Accumulation of L-2-hydroxyglutaric acid has been reported in multiple patients who have a clinical phenotype of progressive neurodegeneration with extrapyramidal and cerebellar signs, seizures, and spongiform changes in the white matter. Patients who have excess accumulation of D-2-hydroxyglutaric acid in the urine exhibit a variable phenotype but included mental retardation, macrocephaly with cerebral atrophy, hypotonia, seizures, and involuntary movements. D-2-hydroxyglutarate mediates its neurotoxicity through activation of N-methyl-D-aspartate receptors. D-2-hydroxyglutarate is structurally similar to the excitatory amino acid glutamate and stimulates neurodegeneration by mechanisms well-known for glutamate, NMDA or mitochondrial toxins (A15198)
D-2-Hydroxyglutaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
(2R)-2-hydroxypentanedioic acid is a natural product found in Euphorbia resinifera, Chlamydomonas reinhardtii, and Trypanosoma brucei with data available.
(R)-2-Hydroxyglutarate is the R-enantiomer of alpha-hydroxyglutarate (2-HG) where the hydroxy group is attached to the right side of the asymmetric carbon furthest from the carbonyl. This isoform is the predominant form found in gliomas associated with the expression of isocitrate dehydrogenase (IDH) mutants. Therefore, measurement of the expression of the R-form may be correlated more closely with those diseases than measurement of total 2-HG.
D-2-Hydroxyglutaric acid is an alpha hydroxy acid. In humans the compound is formed by a hydroxyacid-oxoacid transhydrogenase whereas in bacteria is formed by a 2-hydroxyglutarate synthase. D-2-Hydroxyglutarate is also formed via the normal activity of hydroxyacid-oxoacid transhydrogenase during conversion of 4-hydroxybutyrate to succinate semialdehyde. The compound can be converted to α-ketoglutaric acid through the action of a 2-hydroxyglutarate dehydrogenase. In humans, there are two such enzymes called D2HGDH and L2HGDH. Tissue accumulation of high amounts of D-2-hydroxyglutaric acid is the biochemical hallmark of the inherited neurometabolic disorder D-2-hydroxyglutaric aciduria. Both the D and the L stereoisomers of hydroxyglutaric acid (EC 1.1.99.2) are found in body fluids. Accumulation of L-2-hydroxyglutaric acid has been reported in multiple patients who have a clinical phenotype of progressive neurodegeneration with extrapyramidal and cerebellar signs, seizures, and spongiform changes in the white matter. Patients who have excess accumulation of D-2-hydroxyglutaric acid in the urine exhibit a variable phenotype but included mental retardation, macrocephaly with cerebral atrophy, hypotonia, seizures, and involuntary movements. D-2-hydroxyglutarate mediates its neurotoxicity through activation of N-methyl-D-aspartate receptors. D-2-hydroxyglutarate is structurally similar to the excitatory amino acid glutamate and stimulates neurodegeneration by mechanisms well-known for glutamate, NMDA or mitochondrial toxins (A15198)
Brand Name:
Vulcanchem
CAS No.:
13095-47-1
VCID:
VC20947585
InChI:
InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1
SMILES:
C(CC(=O)O)C(C(=O)O)O
Molecular Formula:
C5H8O5
Molecular Weight:
148.11 g/mol
(2R)-2-hydroxypentanedioic acid
CAS No.: 13095-47-1
Cat. No.: VC20947585
Molecular Formula: C5H8O5
Molecular Weight: 148.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-2-hydroxyglutaric acid is the (R)-enantiomer of 2-hydroxyglutaric acid. It has a role as an algal metabolite, a human metabolite and a biomarker. It is a conjugate acid of a (R)-2-hydroxyglutarate(2-). It is an enantiomer of a (S)-2-hydroxyglutaric acid. D-2-Hydroxyglutaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). (2R)-2-hydroxypentanedioic acid is a natural product found in Euphorbia resinifera, Chlamydomonas reinhardtii, and Trypanosoma brucei with data available. (R)-2-Hydroxyglutarate is the R-enantiomer of alpha-hydroxyglutarate (2-HG) where the hydroxy group is attached to the right side of the asymmetric carbon furthest from the carbonyl. This isoform is the predominant form found in gliomas associated with the expression of isocitrate dehydrogenase (IDH) mutants. Therefore, measurement of the expression of the R-form may be correlated more closely with those diseases than measurement of total 2-HG. D-2-Hydroxyglutaric acid is an alpha hydroxy acid. In humans the compound is formed by a hydroxyacid-oxoacid transhydrogenase whereas in bacteria is formed by a 2-hydroxyglutarate synthase. D-2-Hydroxyglutarate is also formed via the normal activity of hydroxyacid-oxoacid transhydrogenase during conversion of 4-hydroxybutyrate to succinate semialdehyde. The compound can be converted to α-ketoglutaric acid through the action of a 2-hydroxyglutarate dehydrogenase. In humans, there are two such enzymes called D2HGDH and L2HGDH. Tissue accumulation of high amounts of D-2-hydroxyglutaric acid is the biochemical hallmark of the inherited neurometabolic disorder D-2-hydroxyglutaric aciduria. Both the D and the L stereoisomers of hydroxyglutaric acid (EC 1.1.99.2) are found in body fluids. Accumulation of L-2-hydroxyglutaric acid has been reported in multiple patients who have a clinical phenotype of progressive neurodegeneration with extrapyramidal and cerebellar signs, seizures, and spongiform changes in the white matter. Patients who have excess accumulation of D-2-hydroxyglutaric acid in the urine exhibit a variable phenotype but included mental retardation, macrocephaly with cerebral atrophy, hypotonia, seizures, and involuntary movements. D-2-hydroxyglutarate mediates its neurotoxicity through activation of N-methyl-D-aspartate receptors. D-2-hydroxyglutarate is structurally similar to the excitatory amino acid glutamate and stimulates neurodegeneration by mechanisms well-known for glutamate, NMDA or mitochondrial toxins (A15198) |
|---|---|
| CAS No. | 13095-47-1 |
| Molecular Formula | C5H8O5 |
| Molecular Weight | 148.11 g/mol |
| IUPAC Name | (2R)-2-hydroxypentanedioic acid |
| Standard InChI | InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1 |
| Standard InChI Key | HWXBTNAVRSUOJR-GSVOUGTGSA-N |
| Isomeric SMILES | C(CC(=O)O)[C@H](C(=O)O)O |
| SMILES | C(CC(=O)O)C(C(=O)O)O |
| Canonical SMILES | C(CC(=O)O)C(C(=O)O)O |
| Melting Point | > 300 °C |
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